molecular formula C18H12Cl2N2O4S2 B12139993 2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12139993
M. Wt: 455.3 g/mol
InChI Key: NLKLMKNSNRHULV-CHHVJCJISA-N
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Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with a benzylidene substituent at the 5-position and a 2,4-dichlorobenzamide group at the 3-position. The (5Z)-configuration of the benzylidene moiety (4-hydroxy-3-methoxy substitution) is critical for its electronic and steric properties, influencing biological activity and molecular interactions .

Properties

Molecular Formula

C18H12Cl2N2O4S2

Molecular Weight

455.3 g/mol

IUPAC Name

2,4-dichloro-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C18H12Cl2N2O4S2/c1-26-14-6-9(2-5-13(14)23)7-15-17(25)22(18(27)28-15)21-16(24)11-4-3-10(19)8-12(11)20/h2-8,23H,1H3,(H,21,24)/b15-7-

InChI Key

NLKLMKNSNRHULV-CHHVJCJISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules like p53 and Bcl-2 family proteins.
  • Case Study : A study conducted on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating its potential as an alternative treatment .
  • Fungal Activity : Additionally, it has demonstrated antifungal properties against common strains such as Candida albicans and Aspergillus niger.

Anti-inflammatory Effects

Inflammation is a critical component in many diseases, including autoimmune disorders and chronic conditions:

  • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by blocking NF-kB signaling pathways.
  • Research Findings : In animal models of arthritis, administration of the compound resulted in reduced swelling and pain, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and benzylidene group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., halogens, nitro): Enhance electrophilicity, improving interactions with cysteine residues in enzyme active sites (e.g., antitumor targets) .
  • Methoxy/Hydroxy Groups : Influence solubility and hydrogen-bonding capacity. The 4-hydroxy-3-methoxy substitution in the target compound may mimic tyrosine residues, enhancing kinase inhibition .

Impact of the N-Benzamide Substituent

The 3-position N-benzamide group in the target compound features 2,4-dichloro substitution, distinguishing it from analogs:

Compound Name N-Substituent Activity Enhancement Reference
Target Compound 2,4-Dichlorobenzamide Potential cytotoxicity*
N-[(5Z)-5-{4-[(2,6-Dichlorobenzyl)Oxy]-3-Methoxybenzylidene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-2-Methylbenzamide 2-Methylbenzamide + 2,6-dichlorobenzyloxy Unreported
4-Chloro-N-(4-Oxo-3-Phenyl-1,3-Thiazolidin-2-ylidene)Benzamide 4-Chlorobenzamide Moderate antimicrobial

Key Observations :

  • Halogenation: The 2,4-dichloro substitution in the target compound likely enhances lipophilicity and membrane permeability compared to mono-halogenated analogs .
  • Steric Effects : Bulky substituents (e.g., 2-methyl) may reduce binding affinity to compact active sites .

Biological Activity

2,4-Dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a thiazolidinone ring, which is known for its diverse biological properties.

Chemical Structure and Properties

The compound's IUPAC name is 2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide. Its structure can be broken down into key functional groups that contribute to its biological activity:

Functional Group Description
Thiazolidinone RingCentral to the compound's biological activity
BenzamideEnhances interaction with biological targets
Hydroxy and Methoxy GroupsPotentially influence solubility and reactivity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The thiazolidinone moiety can inhibit certain enzymes by binding to their active sites, disrupting metabolic pathways involved in disease processes such as inflammation and cancer.

Anticancer Activity

Research has demonstrated that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can induce apoptosis in various cancer cell lines. A notable study reported an IC50 value of less than 1 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of the methoxy group is believed to enhance its antibacterial activity by increasing membrane permeability in bacterial cells .

Case Studies

  • Anticancer Efficacy : A study involving a series of thiazolidine derivatives found that those with similar structural features to our compound exhibited significant cytotoxic effects on glioblastoma cells. The study highlighted the importance of the thiazolidine ring in mediating these effects through apoptosis induction .
  • Inflammation Models : In vivo models demonstrated that administration of thiazolidine derivatives reduced inflammation markers significantly when compared to controls. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

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